molecular formula C17H17NO4S B6369884 3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261941-92-7

3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6369884
CAS No.: 1261941-92-7
M. Wt: 331.4 g/mol
InChI Key: UIWNHPFECUXSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a pyrrolidinylsulfonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves the following steps:

    Formation of the Pyrrolidinylsulfonyl Intermediate: The pyrrolidinylsulfonyl group can be introduced via the reaction of pyrrolidine with sulfonyl chloride under basic conditions.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid derivatives: Compounds with different substituents on the benzoic acid or pyrrolidinylsulfonyl group.

    Other sulfonyl-substituted benzoic acids: Compounds with different sulfonyl groups attached to the benzoic acid core.

Uniqueness

This compound is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)15-5-3-4-14(12-15)13-6-8-16(9-7-13)23(21,22)18-10-1-2-11-18/h3-9,12H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWNHPFECUXSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683424
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-92-7
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.